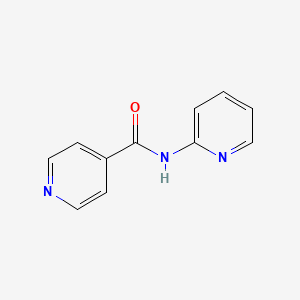

N-(Pyridin-2-yl)isonicotinamide

Übersicht

Beschreibung

N-(Pyridin-2-yl)isonicotinamide is an organic compound with the molecular formula C₁₁H₉N₃O. It is a derivative of isonicotinamide, where the amide nitrogen is bonded to a pyridin-2-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(Pyridin-2-yl)isonicotinamide can be synthesized through various methods. One common approach involves the reaction of isonicotinic acid with 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Another method involves the use of nitrostyrenes and 2-aminopyridines to form N-(Pyridin-2-yl)iminonitriles as intermediates, which are then converted to this compound under basic conditions with cesium carbonate in alcoholic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Pyridin-2-yl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields this compound N-oxide, while reduction with LiAlH₄ produces N-(Pyridin-2-yl)amine .

Wissenschaftliche Forschungsanwendungen

N-(Pyridin-2-yl)isonicotinamide is a chemical compound with the molecular formula C11H9N3O . It has gained interest in scientific research for its diverse applications .

Structure and Properties

this compound has a molecular weight of 199.21 g/mol . The compound contains a pyridine ring and an isonicotinamide moiety, which contribute to its biological activity.

Synonyms

The compound is also known as :

- N-(Pyridin-2-yl)pyridine-4-carboxamide

- N-Pyridin-2-yl-isonicotinamide

- N-pyridin-2-ylpyridine-4-carboxamide

Scientific Research Applications

- Building Block in Organic Synthesis this compound is used as a building block to synthesize more complex organic molecules and serves as a precursor in the preparation of various pyridine derivatives.

- Enzyme and Receptor Binding Studies This compound is utilized as a ligand in biology to study enzyme interactions and receptor binding to understand the molecular mechanisms of various biological processes.

- Potential Therapeutic Properties Derivatives of this compound are being explored for their therapeutic properties in medicine.

- Catalysis this compound is used as a catalyst in the industrial sector to enhance the efficiency and selectivity of various processes.

Wirkmechanismus

The mechanism of action of N-(Pyridin-2-yl)isonicotinamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The compound’s pyridine rings facilitate interactions with various biological molecules, enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(Pyridin-3-yl)isonicotinamide: Similar structure but with the pyridinyl group at the 3-position.

N-(Pyridin-4-yl)isonicotinamide: Pyridinyl group at the 4-position.

N-(Pyridin-2-yl)benzamide: Benzamide derivative with a pyridinyl group.

Uniqueness

N-(Pyridin-2-yl)isonicotinamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridinyl group affects the compound’s ability to interact with molecular targets, making it distinct from its analogs .

Biologische Aktivität

N-(Pyridin-2-yl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring and an isonicotinamide moiety. The molecular formula is , which contributes to its interaction with various biological targets. The structural features allow for potential hydrogen bonding and π-π stacking interactions, facilitating its binding to biomolecules.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it possesses efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values in the low micromolar range .

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. It has been tested against Candida albicans, with MIC values ranging from 0.0313 to 4.0 μg/mL, indicating strong antifungal potential . The mechanism appears to involve disruption of the fungal cell wall integrity and inhibition of glycosylphosphatidylinositol (GPI)-anchored proteins.

3. Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. It modulates the expression of pro-inflammatory cytokines and reduces oxidative stress markers in cellular models . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal metabolism, contributing to its antimicrobial effects.

- Receptor Modulation : It can interact with various receptors within cells, potentially influencing signaling pathways related to inflammation and immune response.

- Halogen Bonding : Recent studies indicate that halogen-substituted derivatives of similar compounds exhibit enhanced binding affinity due to halogen bonding interactions, which could be explored for further optimization of this compound derivatives .

Case Studies

-

Antifungal Efficacy Study

A study conducted on a series of 2-aminonicotinamide derivatives demonstrated that modifications at the pyridine ring significantly affected antifungal activity. The most active compounds showed MIC values comparable to established antifungals, suggesting a viable alternative for treatment . -

Anti-inflammatory Research

Another investigation highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The compound reduced swelling and joint destruction, correlating with decreased levels of inflammatory cytokines .

Comparative Analysis

The following table summarizes the biological activities and key findings related to this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | MIC Values | Mechanism |

|---|---|---|---|

| This compound | Antibacterial, Antifungal | 0.0313 - 4.0 μg/mL | Enzyme inhibition |

| N-(Pyridin-3-yl)isonicotinamide | Moderate antibacterial | 8 - 16 μg/mL | Receptor modulation |

| N-(5-bromopyridin-2-yl)nicotinamide | Strong antifungal | 0.0156 - 1 μg/mL | Halogen bonding |

Eigenschaften

IUPAC Name |

N-pyridin-2-ylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10/h1-8H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRWFGNRKDLVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.